[(4-ISOPROPYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-ISOPROPYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE is a complex organic compound with the molecular formula C24H32N2O2 This compound features a combination of an isopropylphenyl group and a morpholin-4-yl-ethyl group, making it a unique structure in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-ISOPROPYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The process begins with the preparation of the boron reagent, followed by the coupling reaction to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-ISOPROPYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[(4-ISOPROPYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(4-ISOPROPYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(4-METHYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE
- [(4-PROPOXYPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE
- [(4-ETHYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE
Uniqueness
[(4-ISOPROPYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and may influence its interaction with biological targets compared to similar compounds .
Eigenschaften
Molekularformel |
C16H26N2O |
---|---|
Molekulargewicht |
262.39g/mol |
IUPAC-Name |
2-morpholin-4-yl-N-[(4-propan-2-ylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C16H26N2O/c1-14(2)16-5-3-15(4-6-16)13-17-7-8-18-9-11-19-12-10-18/h3-6,14,17H,7-13H2,1-2H3 |
InChI-Schlüssel |
JNCBJSDJMLRUIH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CNCCN2CCOCC2 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CNCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.